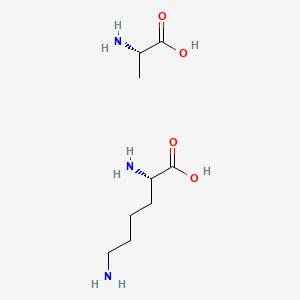

Lysine alanine

Descripción

Propiedades

Número CAS |

105856-79-9 |

|---|---|

Fórmula molecular |

C9H21N3O4 |

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1 |

Clave InChI |

RVLOMLVNNBWRSR-KNIFDHDWSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |

SMILES canónico |

CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |

Números CAS relacionados |

26701-37-1 |

Origen del producto |

United States |

Foundational & Exploratory

Lysine-Alanine Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the lysine-alanine (Lys-Ala) dipeptide. It covers its core chemical, physical, and biological characteristics, offering valuable data and methodologies for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. This document includes detailed experimental protocols for the synthesis, purification, and characterization of Lys-Ala, as well as an exploration of its potential role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

The lysine-alanine (Lys-Ala) dipeptide, a molecule formed from the amino acids L-lysine and L-alanine, serves as a valuable model for studying peptide chemistry, biochemistry, and nutritional science. Its structure, combining a basic and a nonpolar aliphatic amino acid, imparts unique physicochemical properties that influence its biological activity and potential applications. This guide aims to consolidate the core knowledge of Lys-Ala, providing a foundational resource for its study and utilization.

Physicochemical Properties

The fundamental properties of Lys-Ala are summarized below. It is important to note that while some data are derived from experimental measurements of similar molecules, other values are based on computational predictions and should be considered as such.

General and Chemical Properties

| Property | Value | Source |

| Systematic Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid | PubChem |

| Molecular Formula | C₉H₁₉N₃O₃ | PubChem |

| Molecular Weight | 217.27 g/mol | PubChem |

| CAS Number | 17043-71-9 | PubChem |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |

Predicted Physicochemical Data

| Property | Value | Method/Source |

| Isoelectric Point (pI) | ~10.20 | Estimated from pKa values of functional groups |

| LogP | -3.62 | Extrapolated, Human Metabolome Database |

| pKa (α-carboxyl) | ~2.2 | Estimated |

| pKa (α-amino) | ~9.0 | Estimated |

| pKa (Lysine side-chain amino) | ~10.5 | Estimated |

| Solubility in Water | Data not available | - |

| Solubility in Methanol | Data not available | - |

| Solubility in Ethanol | Data not available | - |

| Solubility in DMSO | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the Lys-Ala dipeptide. These protocols are based on established techniques in peptide chemistry and can be adapted as needed.

Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides in a laboratory setting.[1]

Materials:

-

Fmoc-Ala-Wang resin (or similar pre-loaded resin)

-

Fmoc-Lys(Boc)-OH (Boc = tert-butyloxycarbonyl)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x).

-

-

Final Fmoc Deprotection: Repeat the deprotection step (3.1.2) to remove the Fmoc group from the N-terminal lysine (B10760008).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the peptide pellet under vacuum.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to purify peptides based on their hydrophobicity.[2][3][4]

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Crude Lys-Ala peptide dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Gradient Elution:

-

Inject the peptide solution onto the column.

-

Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Lys-Ala dipeptide as a white powder.

Characterization

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.[5][6]

Sample Preparation:

-

Dissolve a small amount of the purified peptide in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

Acquisition Parameters (Typical):

-

Ionization Mode: Positive

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Expected Ion: [M+H]⁺ at m/z 218.15

¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the dipeptide.

Sample Preparation:

-

Dissolve 5-10 mg of the purified peptide in 0.5 mL of D₂O.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

Alanine α-H: ~4.0 ppm (quartet)

-

Alanine β-CH₃: ~1.4 ppm (doublet)

-

Lysine α-H: ~3.7 ppm (triplet)

-

Lysine β-CH₂: ~1.8 ppm (multiplet)

-

Lysine γ-CH₂: ~1.4 ppm (multiplet)

-

Lysine δ-CH₂: ~1.6 ppm (multiplet)

-

Lysine ε-CH₂: ~2.9 ppm (triplet)

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

-

Alanine C=O: ~175 ppm

-

Alanine Cα: ~52 ppm

-

Alanine Cβ: ~19 ppm

-

Lysine C=O: ~178 ppm

-

Lysine Cα: ~56 ppm

-

Lysine Cβ: ~32 ppm

-

Lysine Cγ: ~24 ppm

-

Lysine Cδ: ~28 ppm

-

Lysine Cε: ~41 ppm

Stability Assessment

The stability of Lys-Ala can be assessed at different pH values and temperatures by monitoring its degradation over time using RP-HPLC.[7][8]

Procedure:

-

Prepare solutions of Lys-Ala at a known concentration in buffers of different pH (e.g., pH 4, 7, and 9).

-

Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).

-

At specific time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

-

Analyze the aliquots by analytical RP-HPLC to quantify the amount of intact Lys-Ala remaining.

-

Plot the percentage of intact Lys-Ala versus time to determine the degradation rate at each condition.

Biological Context and Signaling

Dipeptides and tripeptides are absorbed in the intestine by peptide transporters such as PEPT1 and PEPT2.[9][10] Once inside the cell, they can be hydrolyzed into their constituent amino acids or may exert biological effects as intact molecules. Lysine, as an essential amino acid, is known to play a role in activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and proliferation.[9][11][12][13]

The mTORC1 pathway is activated by the presence of amino acids at the lysosomal surface. This process involves the Rag family of small GTPases. While the direct role of the Lys-Ala dipeptide in this pathway is not fully elucidated, it is plausible that upon cellular uptake, its hydrolysis to lysine contributes to the intracellular amino acid pool that signals to mTORC1.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of the lysine-alanine dipeptide. While significant information has been compiled regarding its synthesis, purification, and characterization, a notable gap exists in the availability of specific experimental data for its physicochemical properties, such as solubility and pKa values. The outlined experimental protocols serve as robust starting points for researchers. Further investigation into the direct biological effects of intact Lys-Ala on cellular signaling pathways, such as mTOR, is warranted to fully understand its physiological significance. This guide is intended to be a living document, to be updated as more experimental data becomes available.

References

- 1. Diastereoselective discrimination of lysine-alanine-alanine peptides by zwitterionic cinchona alkaloid-based chiral selectors using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]

- 7. academic.oup.com [academic.oup.com]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Unwanted Guest: A Technical Guide to the Discovery and Implications of Lysinoalanine in Food Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The processing of protein-rich foods, while essential for preservation and functionality, can induce a variety of chemical modifications. Among these, the formation of the unnatural amino acid lysinoalanine (LAL) has garnered significant scientific attention. This technical guide provides an in-depth exploration of the discovery, formation, analysis, and toxicological significance of lysinoalanine in food systems. It aims to serve as a comprehensive resource, detailing the chemical pathways of LAL creation, summarizing its prevalence in various food matrices through quantitative data, and outlining the analytical methodologies for its detection. Furthermore, this guide delves into the toxicological implications of LAL consumption, offering a balanced perspective on its potential health risks.

Introduction: The Discovery of a Process-Induced Contaminant

Lysinoalanine was first identified in the 1960s in alkali-treated proteins.[1] Its discovery raised concerns within the food science community as it was found to be an artifact of processing rather than a naturally occurring amino acid.[2][3] Subsequent research revealed that LAL is formed when proteins are subjected to heat and/or alkaline conditions, common treatments in food manufacturing designed to solubilize, texturize, or preserve food products.[4][5] The presence of LAL is indicative of severe processing conditions and has been associated with a reduction in the nutritional quality of proteins by decreasing the bioavailability of the essential amino acid lysine (B10760008).[4][6] More significantly, early toxicological studies in rats linked dietary LAL to a specific renal lesion known as nephrocytomegaly, characterized by the enlargement of kidney cells.[7][8] While the extrapolation of these findings to human health remains a subject of debate, the presence of LAL in the food supply continues to be a topic of interest and regulatory consideration.

The Chemistry of Lysinoalanine Formation

The formation of lysinoalanine is a two-step chemical process initiated by the exposure of proteins to alkaline conditions, often accelerated by heat.[4][6]

Step 1: β-Elimination and the Formation of Dehydroalanine (B155165)

The first step involves a β-elimination reaction of certain amino acid residues within the protein structure. Under alkaline conditions (high pH), the side chains of cysteine, cystine, and phosphorylated or glycosylated serine residues become susceptible to the removal of a substituent.[4][6] This elimination reaction results in the formation of a highly reactive intermediate called dehydroalanine (DHA).

Step 2: Nucleophilic Addition of Lysine

The newly formed dehydroalanine residue contains a reactive double bond. The ε-amino group of a lysine residue within the same or a different protein chain can then act as a nucleophile, attacking the double bond of the dehydroalanine.[4][6] This addition reaction forms a stable, covalent cross-link between the two amino acid residues, creating lysinoalanine.

Factors that promote the formation of lysinoalanine include:

-

High pH: Alkaline conditions are the primary driver of the initial β-elimination reaction.

-

High Temperature: Heat accelerates the rates of both the elimination and addition reactions.

-

Prolonged Exposure Time: Longer processing times at high pH and temperature increase the extent of LAL formation.

Conversely, the presence of sulfhydryl-containing compounds like cysteine can mitigate LAL formation by competing with lysine for reaction with the dehydroalanine intermediate.[4]

Visualizing the Formation Pathway

Caption: Figure 1. Chemical Formation Pathway of Lysinoalanine.

Quantitative Occurrence of Lysinoalanine in Foods

Lysinoalanine has been detected in a wide array of processed foods. The concentration of LAL can vary significantly depending on the food matrix, the specific processing conditions employed, and the initial protein composition. The following tables summarize quantitative data on LAL levels found in various food products.

Table 1: Lysinoalanine Content in Dairy Products

| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg of protein) | Reference(s) |

| Raw Milk | Untreated | 9.4 (average) | [1] |

| UHT Milk | Ultra-High Temperature | 87.1 (average) | [1] |

| Low-Heat Skim Milk Powder | Low-temperature drying | 49.4 | [1] |

| Medium-Heat Skim Milk Powder | Medium-temperature drying | 179.9 | [1] |

| High-Heat Skim Milk Powder | High-temperature drying | 294.6 | [1] |

| Sodium Caseinate | Alkali and heat treatment | 856.1 | [1] |

| Infant Formulas | Thermal processing | 124.9 (average) | [1] |

| Enteral Nutrition Formulas | UHT treatment | 512 - 747 (average) | [9] |

Table 2: Lysinoalanine Content in Egg Products

| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg of protein) | Reference(s) |

| Boiled Eggs | Boiling | 21 - 68 | [10] |

| Preserved Egg (Pidan) | Alkaline pickling and aging | up to 17481.44 (egg white), up to 8956.16 (yolk) | [10] |

Table 3: Lysinoalanine Content in Other Food Products

| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg of protein) | Reference(s) |

| Wheat Flour-based Products (noodles, pretzels, crackers) | Baking, alkali treatment | Significant amounts detected | [10] |

| Condensed Milk and Lactic Acid Beverages | Thermal processing | Significant amounts detected | [10] |

| Soy Protein Isolate | Alkali extraction | Variable, dependent on pH and heat | [5] |

| Chicken Protein Extracts | pH 11.5, 50°C, 16h | Measurable amounts | [11] |

Experimental Protocols for Lysinoalanine Analysis

Accurate quantification of lysinoalanine in complex food matrices requires robust analytical methods. The most common approaches involve acid hydrolysis of the protein to liberate the amino acids, followed by chromatographic separation and detection.

General Sample Preparation: Acid Hydrolysis

-

Sample Weighing: Accurately weigh a homogenized food sample containing a known amount of protein into a hydrolysis tube.

-

Acid Addition: Add 6 M hydrochloric acid (HCl) to the sample. A common ratio is 1 mL of HCl per milligram of protein. To prevent the degradation of certain amino acids, 0.1% phenol (B47542) can be added.

-

Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen, which can cause oxidative degradation of amino acids during hydrolysis.

-

Sealing and Hydrolysis: Seal the tube under vacuum and place it in an oven at 110°C for 24 hours.

-

Acid Removal: After cooling, open the tube and evaporate the HCl, typically using a rotary evaporator or a vacuum centrifuge. The residue can be re-dissolved in water and re-evaporated to ensure complete acid removal.

-

Reconstitution: Dissolve the dried hydrolysate in a suitable buffer for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a widely used technique for amino acid analysis. Since most amino acids lack a strong chromophore for UV detection, a derivatization step is necessary to enhance their detectability.

-

Derivatization:

-

Reagents: Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines. Dansyl chloride is another effective reagent.

-

Procedure: Mix the reconstituted hydrolysate with the derivatizing reagent(s) in a specific buffer system and allow the reaction to proceed for a defined time. The reaction conditions (pH, temperature, time) must be carefully controlled for reproducibility.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of all amino acids, including LAL.

-

-

Detection:

-

Detector: A fluorescence detector is used for OPA and FMOC derivatives, while a UV-Vis detector can be used for other derivatives like dansyl chloride.

-

Quantification: The concentration of LAL is determined by comparing the peak area of the LAL derivative in the sample to a calibration curve constructed from LAL standards of known concentrations.

-

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is another powerful technique for LAL analysis, though it requires derivatization to make the amino acids volatile.

-

Derivatization:

-

Reagents: A two-step derivatization is common. First, the carboxyl groups are esterified (e.g., with n-butanol), followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride (B1165640) - TFAA).

-

Procedure: The dried hydrolysate is reacted sequentially with the esterifying and acylating reagents under specific temperature and time conditions.

-

-

Chromatographic Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., OV-17/OV-210) is used.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids based on their boiling points and interactions with the stationary phase.

-

-

Detection and Quantification:

-

FID: A Flame Ionization Detector provides a robust and linear response for quantification.

-

MS: A Mass Spectrometer offers higher specificity and sensitivity, allowing for confirmation of the LAL peak based on its mass spectrum.

-

Internal Standard: An internal standard, such as diaminopimelic acid, is often used to improve the accuracy and precision of the quantification.[12]

-

Visualizing an Analytical Workflow

Caption: Figure 2. General Analytical Workflow for Lysinoalanine Detection.

Toxicological Significance

The primary toxicological concern associated with lysinoalanine is its ability to induce nephrocytomegaly in rats, a condition characterized by the enlargement of the nucleus and cytoplasm of cells in the straight portion of the proximal renal tubules.[7] This effect has been observed when rats are fed diets containing either free LAL or alkali-treated proteins with high LAL content.[8]

The proposed mechanism of LAL-induced nephrotoxicity is not fully elucidated but is thought to involve its ability to chelate essential metal ions, such as zinc and copper. This chelation may disrupt the function of metalloenzymes that are crucial for normal cellular processes, including DNA synthesis and cell division, leading to the observed cellular abnormalities.[6]

It is important to note that the nephrotoxic effects of LAL appear to be species-specific, with rats being particularly susceptible.[8] Studies in other animal models, including mice, hamsters, rabbits, dogs, and monkeys, have not shown similar renal lesions at comparable LAL doses.[8] The relevance of the rat nephrocytomegaly to human health is a subject of ongoing scientific discussion, and to date, there is no direct evidence to suggest that dietary LAL poses a significant health risk to humans at the levels typically found in processed foods. However, the presence of LAL is still considered an indicator of potential protein damage and reduced nutritional quality.

Visualizing a Simplified Toxicological Pathway

Caption: Figure 3. Simplified Toxicological Pathway of Lysinoalanine.

Conclusion

The discovery of lysinoalanine in processed foods has highlighted the complex chemical changes that can occur during food manufacturing. While the direct toxicological risk to humans remains a topic of scientific debate, the presence of LAL is an undisputed marker of severe processing conditions and a potential reduction in protein quality. For researchers, scientists, and drug development professionals, an understanding of LAL's formation, detection, and biological effects is crucial for ensuring the safety and nutritional value of food products and for evaluating the potential impact of processing on protein-based therapeutics. Continued research into the mitigation of LAL formation and a deeper understanding of its long-term health implications are essential areas of focus for the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress of Lysinoalanine, a Harmful Substance in Food Processing [spkx.net.cn]

- 6. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Lysine to Alanine Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of lysine (B10760008) with alanine (B10760859) is a powerful tool in molecular biology, offering profound insights into protein structure, function, and regulation. This technical guide provides a comprehensive overview of the biological significance of lysine to alanine (K-to-A) mutations. By replacing the charged, flexible side chain of lysine with the small, neutral side chain of alanine, researchers can probe the roles of specific lysine residues in enzymatic activity, protein stability, post-translational modifications, and protein-protein interactions. This guide delves into the core principles of K-to-A mutations, presents quantitative data from key studies in clearly structured tables, provides detailed experimental protocols for investigating these mutations, and visualizes affected signaling pathways and experimental workflows using Graphviz diagrams. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and apply this fundamental technique in their work.

Introduction: The Rationale Behind Lysine to Alanine Substitution

Lysine, a positively charged amino acid, is a frequent participant in a multitude of biological processes. Its long, flexible side chain terminating in a primary amine is a hub for various post-translational modifications (PTMs), including ubiquitination, acetylation, methylation, and SUMOylation. These modifications are critical for regulating protein stability, localization, and activity. Furthermore, lysine residues are often involved in electrostatic interactions, hydrogen bonding, and catalysis.

Substituting lysine with alanine serves several key experimental purposes:

-

Investigating the Role of a Specific Lysine Residue: By replacing lysine with the small, chemically inert alanine, which lacks a reactive side chain beyond the β-carbon, scientists can assess the contribution of the lysine side chain to a protein's function or stability.[1]

-

Mimicking a Neutralized State: The positive charge of lysine is crucial for many interactions. A K-to-A mutation neutralizes this charge, which can mimic the effect of acetylation, a PTM that neutralizes the positive charge of the lysine's amino group.

-

Probing Post-Translational Modification Sites: Mutating a lysine residue to alanine prevents it from being a substrate for PTMs like ubiquitination and acetylation. This allows researchers to study the functional consequences of blocking a specific modification event.

-

Alanine Scanning Mutagenesis: This systematic approach involves mutating a series of amino acids, often surface-exposed residues, to alanine to identify "hot spots" critical for protein function or interaction.[2]

Impact of Lysine to Alanine Mutations on Protein Function and Stability

The functional consequences of a K-to-A mutation are highly context-dependent, ranging from negligible to a complete loss of function or, in some cases, a gain of function.

Enzyme Kinetics and Catalysis

K-to-A mutations within or near the active site of an enzyme can significantly alter its catalytic activity. This can manifest as changes in substrate binding affinity (Km), catalytic rate (kcat), or susceptibility to inhibitors.

Table 1: Quantitative Effects of Lysine to Alanine Mutations on Enzyme Kinetics

| Protein | Mutation | Effect | Quantitative Data | Reference |

| Glutaminase (B10826351) (hGAC) | K311A | Decreased phosphate (B84403) activation | K0.5 for phosphate activation shifted to the right | [3][4] |

| Glutaminase (hGAC) | K320A | Constitutive activation, resistance to BPTES inhibition | Near maximal activity in the absence of phosphate | [3][5] |

| Glutaminase (hGAC) | K328A | Decreased phosphate activation, increased BPTES sensitivity | K0.5 for phosphate activation shifted to the right | [3][5] |

| Glutaminase (hGAC) | K396A | Decreased phosphate activation, increased BPTES sensitivity | K0.5 for phosphate activation shifted to the right | [3][4] |

| Tyrosyl-tRNA Synthetase | K233A | Decreased ATP affinity, introduced positive cooperativity | kcat = 0.56 s-1, nH = 1.54, Kd = 372 µM | [6][7] |

| Type I Adenylyl Cyclase | K923A | Decreased sensitivity to inhibition by 2'-deoxyadenosine-3'-monophosphate | >100-fold increase in IC50 | [8] |

| Type I Adenylyl Cyclase | K921A | Decreased sensitivity to adenine (B156593) nucleoside inhibitors | ~5-fold increase in IC50 | [8] |

| Type I Adenylyl Cyclase | K350A | Decreased sensitivity to adenine nucleoside inhibitors | ~6- to 8-fold increase in IC50 | [8] |

Protein Stability and Degradation

Lysine residues, particularly those on the protein surface, contribute to overall protein stability through interactions with the solvent and the formation of salt bridges. K-to-A mutations can either increase or decrease protein stability. A key role of lysine is as a target for ubiquitination, which flags proteins for degradation by the proteasome.

Table 2: Effects of Lysine to Alanine Mutations on Protein Stability and Degradation

| Protein | Mutation | Effect | Observation | Reference |

| p53 | K372A, K373A, K381A, K382A (A4 mutant) | Resistant to MDM2-mediated degradation | Inefficiently ubiquitinated | [9][10][11] |

| IκB-α | K21A, K22A | Blocked signal-induced degradation | Mutant protein is not degraded upon stimulation | [12] |

Lysine to Alanine Mutations in Signaling Pathways and Drug Development

Given the central role of lysine in PTMs and protein-protein interactions, K-to-A mutations are invaluable for dissecting signaling pathways and have significant implications for drug development.

Case Study: The p53-MDM2 Pathway

The tumor suppressor protein p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The C-terminal domain of p53 contains several lysine residues that are sites of ubiquitination.

A mutant of p53 where four key lysine residues (K372, K373, K381, and K382) were replaced with alanines (the A4 mutant) was found to be resistant to MDM2-mediated degradation.[9][10][11] This resistance was attributed to inefficient ubiquitination of the A4 mutant.[9][11] This demonstrates the critical role of these specific lysine residues in mediating the p53-MDM2 interaction and subsequent degradation of p53.

Caption: p53-MDM2 signaling pathway and the effect of K-to-A mutation.

Case Study: The NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. The inhibitor of NF-κB, IκB-α, sequesters NF-κB in the cytoplasm. Upon stimulation, IκB-α is phosphorylated and subsequently ubiquitinated at lysine residues 21 and 22, leading to its degradation and the release of NF-κB. A double mutant of IκB-α with K21A and K22A substitutions is resistant to signal-induced degradation, thereby preventing NF-κB activation.[12]

Caption: NF-κB signaling and the impact of IκB-α K-to-A mutation.

Implications for Drug Development

Understanding the role of specific lysine residues through K-to-A mutations can inform drug development in several ways:

-

Target Validation: Confirming the importance of a particular lysine residue for a protein's function can validate it as a drug target.

-

Inhibitor Design: For enzymes, if a K-to-A mutation affects inhibitor binding, this provides valuable information for designing more potent and specific inhibitors. For example, the K320A mutation in glutaminase confers resistance to the inhibitor BPTES, highlighting the importance of this residue's environment for drug interaction.[3][5]

-

Modulating Protein Stability: Drugs can be designed to either promote or inhibit the ubiquitination of target proteins by influencing the accessibility of key lysine residues.

Experimental Protocols

Investigating the effects of a lysine to alanine mutation requires a series of well-defined experiments. Below are detailed methodologies for key experiments.

Caption: General experimental workflow for studying a K-to-A mutation.

Site-Directed Mutagenesis

This is the foundational technique for introducing the K-to-A mutation into the gene of interest. PCR-based methods are most common.

Protocol: PCR-Based Site-Directed Mutagenesis

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (the codon for alanine, e.g., GCT, GCC, GCA, or GCG, replacing the lysine codon, e.g., AAA or AAG). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

-

PCR Amplification:

-

Set up a PCR reaction containing the template DNA (a plasmid containing the wild-type gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

-

Perform thermal cycling to amplify the entire plasmid. A typical cycling protocol is:

-

Initial denaturation: 95°C for 2 minutes.

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 5 minutes.

-

-

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental template DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic for which the plasmid carries a resistance gene). Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

In Vitro Ubiquitination Assay

This assay determines if a K-to-A mutation affects the ability of a protein to be ubiquitinated.

Protocol: In Vitro Ubiquitination Assay

-

Reaction Components:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

E3 ubiquitin ligase specific for the substrate protein

-

Wild-type or K-to-A mutant substrate protein (purified)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the E1, E2, E3, ubiquitin, and substrate protein in the ubiquitination buffer.

-

Prepare a negative control reaction lacking ATP.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein or an antibody against ubiquitin.

-

A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be visible for the wild-type protein if it is a substrate for ubiquitination. The intensity of this ladder will be reduced or absent for the K-to-A mutant if the mutated lysine is a primary ubiquitination site.[6][13]

-

Enzyme Kinetics Assay

This assay measures the catalytic activity of the wild-type and mutant enzymes.

Protocol: Spectrophotometric Enzyme Kinetics Assay

-

Reagents and Buffers:

-

Purified wild-type and K-to-A mutant enzyme.

-

Substrate(s) for the enzyme.

-

Assay buffer at the optimal pH and temperature for the enzyme.

-

A detection system that produces a change in absorbance upon substrate conversion to product (this may involve a coupled enzyme assay).

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer and a range of substrate concentrations.

-

Initiate the reaction by adding a known amount of the enzyme.

-

Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time.

-

-

Data Analysis:

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay assesses the thermal stability of the wild-type and mutant proteins.

Protocol: Thermal Shift Assay

-

Reagents:

-

Purified wild-type and K-to-A mutant protein.

-

A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

Buffer in which the protein is stable.

-

-

Assay Setup:

-

In a 96-well PCR plate, prepare reactions containing the protein and the fluorescent dye in the buffer.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

-

A change in the Tm of the mutant protein compared to the wild-type indicates a change in protein stability.[16][17][18]

-

Pulse-Chase Assay for Protein Degradation

This assay measures the in vivo half-life of the wild-type and mutant proteins.

Protocol: Pulse-Chase Assay

-

Cell Culture: Culture cells expressing either the wild-type or K-to-A mutant protein.

-

Pulse Labeling:

-

Starve the cells in a medium lacking methionine and cysteine.

-

"Pulse" the cells by adding a medium containing radiolabeled methionine and cysteine (e.g., ³⁵S-methionine/cysteine) for a short period (e.g., 15-30 minutes). This will label newly synthesized proteins.

-

-

Chase:

-

Remove the radioactive medium and add a "chase" medium containing an excess of unlabeled methionine and cysteine.

-

Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).

-

-

Immunoprecipitation and Analysis:

-

Lyse the cells at each time point.

-

Immunoprecipitate the protein of interest using a specific antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Visualize the radiolabeled protein by autoradiography and quantify the band intensity.

-

-

Data Analysis:

Conclusion

The lysine to alanine mutation is a cornerstone of modern protein science. Its simplicity belies its power to dissect complex biological processes. By carefully designing and executing experiments centered around this mutation, researchers can gain invaluable insights into the roles of specific lysine residues in enzymatic function, protein stability, signaling pathways, and disease pathogenesis. For professionals in drug development, a thorough understanding of the implications of K-to-A mutations is essential for target validation, inhibitor design, and the development of novel therapeutic strategies that modulate protein function and stability. This guide provides a foundational framework for leveraging this elegant and impactful technique to advance our understanding of the intricate world of proteins.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 10. Multiple Lysine Mutations in the C-Terminal Domain of p53 Interfere with MDM2-Dependent Protein Degradation and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple lysine mutations in the C-terminal domain of p53 interfere with MDM2-dependent protein degradation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical role for lysines 21 and 22 in signal-induced, ubiquitin-mediated proteolysis of I kappa B-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Formation of Lysine-Alanine Peptide Bonds: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The non-enzymatic formation of peptide bonds, a cornerstone of prebiotic chemistry and a process of growing interest in bioconjugation and drug development, presents unique challenges and opportunities. The reaction between lysine (B10760008) and alanine (B10760859) is of particular significance due to the presence of two primary amino groups in lysine—the α-amino and ε-amino groups—which introduces considerations of regioselectivity alongside the fundamental thermodynamic hurdles of peptide bond formation in aqueous environments. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative outcomes associated with the spontaneous formation of lysine-alanine peptide bonds under various laboratory conditions.

I. Core Principles of Non-Enzymatic Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that involves the elimination of a water molecule. In an aqueous solution, the thermodynamic equilibrium favors the reverse reaction, hydrolysis.[1][2] Consequently, spontaneous peptide bond formation requires specific conditions or activating agents to overcome this thermodynamic barrier. Key strategies include:

-

Activation of the Carboxyl Group: Pre-activating one amino acid, typically at its C-terminus, provides the necessary energy to drive the reaction forward. Common methods involve the use of thioacids or aminonitriles.

-

Dehydration Conditions: Removing water from the reaction environment, for instance through evaporation or on mineral surfaces, shifts the equilibrium towards peptide bond formation.[3][4]

-

Catalysis: Certain metal ions and mineral surfaces can act as catalysts, lowering the activation energy for the condensation reaction.[1][4][5]

For lysine, the presence of the side-chain ε-amino group (pKa ≈ 10.5) in addition to the α-amino group (pKa ≈ 9) means that any non-enzymatic method must contend with potential side reactions, including the formation of isopeptide bonds (at the ε-amino group) or intramolecular cyclization.[6][7]

II. Experimental Methodologies & Protocols

Two prominent and well-documented methods for achieving non-enzymatic peptide bond formation involving lysine and other amino acids are Thioacid-Aminonitrile Ligation and Trimetaphosphate-Mediated Condensation.

A. Thioacid-Aminonitrile Ligation

This biomimetic, N-to-C terminal synthesis strategy offers high efficiency and remarkable regioselectivity for the α-amino group of lysine at neutral pH.[6][8] The overall process involves activating the C-terminus of lysine as a thioacid and reacting it with an N-terminal alanine aminonitrile.

Experimental Workflow: Thioacid-Aminonitrile Ligation

Caption: Workflow for Lys-Ala peptide synthesis via thioacid-aminonitrile ligation.

Detailed Protocol:

-

Synthesis of Precursors:

-

Nα-acetyl-Lysine Thioacid (Ac-Lys-SH): Synthesize the peptide thioacid using established solid-phase hydrothiolysis methods or by converting an N-acyl-benzimidazolinone (Nbz) activated peptide.[4][9]

-

Alanine Aminonitrile (Ala-CN): Prepare via the Strecker synthesis from an alanine precursor (e.g., propanal), ammonia, and a cyanide source (e.g., TMSCN) in an aqueous medium, potentially catalyzed by a Lewis acid like indium.[1][10][11]

-

-

Ligation Reaction:

-

In a suitable microtube, dissolve Nα-Ac-Lys-SH to a final concentration of 60 mM in a neutral buffer (e.g., 600 mM phosphate buffer, pH 7.0).[8]

-

Add 2 molar equivalents of Alanine-Aminonitrile (Ala-CN).

-

Initiate the reaction by adding 3 molar equivalents of an oxidizing agent, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆).[6]

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Analysis:

-

Quench the reaction by diluting an aliquot with 0.1% TFA in water.

-

Analyze the product mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield of the Ac-Lys-Ala-CN dipeptide.[12]

-

Confirm the identity of the product via mass spectrometry (e.g., ESI-MS).[12]

-

B. Trimetaphosphate (TP)-Mediated Condensation

Trimetaphosphate, a plausible prebiotic phosphorylating agent, can activate amino acids for peptide synthesis under a range of conditions, including ambient temperature and neutral pH, particularly when combined with dehydration cycles.[3][13]

Experimental Protocol:

-

Reaction Setup:

-

Prepare a 1 M aqueous solution of L-lysine and a 1 M aqueous solution of L-alanine.

-

Prepare a 0.5 M aqueous solution of trisodium (B8492382) trimetaphosphate (TP).

-

In a low-retention microtube, combine 25 µL of the lysine solution (25 µmol) and 25 µL of the alanine solution (25 µmol).

-

Add 30 µL of the TP solution (15 µmol).[3]

-

Adjust the pH of the solution as desired (e.g., pH 7-9) using dilute NaOH or HCl. Add distilled water to a final volume of 200 µL.

-

-

Incubation:

-

Leave the microtube uncapped and incubate at a set temperature (e.g., 25°C, 50°C, or 80°C) for 24 hours to allow for evaporation and drying.[3]

-

-

Analysis:

-

Following incubation, dissolve the resulting solid residue in 1 mL of distilled water.

-

Analyze the solution by RP-HPLC and mass spectrometry to identify and quantify the lysine-alanine dipeptides and other oligomers formed.[5]

-

III. Quantitative Data Summary

The yield and efficiency of spontaneous peptide bond formation are highly dependent on the chosen methodology and reaction conditions. The following tables summarize key quantitative data from relevant studies.

| Method | Reactants | Conditions | Product | Yield | Reference |

| Thioacid-Aminonitrile | Ac-Lys-SH + Ala-CN | pH 7, K₃Fe(CN)₆, RT, 30 min | Ac-Lys-Ala-CN | 70% | [6] |

| Thioacid-Aminonitrile | Ac-Lys-SH + Gly-CN | pH 7, K₃Fe(CN)₆, RT, 30 min | Ac-Lys-Gly-CN | 96% | [6] |

| Thioacid-Aminonitrile | Ac-Lys-SH + Val-CN | pH 7, K₃Fe(CN)₆, RT, 30 min | Ac-Lys-Val-CN | 60% | [6] |

| Trimetaphosphate | Glycine + Alanine | Wet-drying cycles, various pH/temp | Dipeptides (Gly-Ala, Ala-Gly) | Yields enhanced over control | [3][13] |

| Salt-Induced (SIPF) | Alanine or Lysine | NaCl, Cu(II), Histidine catalyst | Dialanine or Dilysine | "Markedly boosted" | [1] |

Note: Quantitative data for the direct formation of Lys-Ala using TP or SIPF methods is not explicitly detailed in the cited abstracts but is inferred from studies on the individual amino acids.

IV. Regioselectivity and Side Reactions

A critical aspect of lysine chemistry is controlling the reactivity of its two amino groups. The desired outcome is typically the formation of an α-peptide bond, involving the α-amino group, which is integral to the protein backbone.

Logical Diagram: Lysine Reaction Selectivity

References

- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trimetaphosphate Activates Prebiotic Peptide Synthesis across a Wide Range of Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Contrasting Roles of Lysine and Alanine in the Initiation of Protein Folding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The initiation of protein folding, the process by which a polypeptide chain rapidly collapses and forms nascent secondary structures, is critically governed by the physicochemical properties of its constituent amino acids. This technical guide provides an in-depth examination of the distinct and influential roles of two key amino acids, lysine (B10760008) and alanine (B10760859), in these early folding events. Alanine, with its small, non-polar side chain, serves as a benchmark for helix propensity and is instrumental in experimental methodologies like alanine scanning to identify residues crucial for folding nuclei formation. Conversely, lysine presents a more complex role due to its amphipathic nature; its long hydrophobic methylene (B1212753) tail contributes to the hydrophobic collapse, while its terminal charged amino group engages in pivotal electrostatic interactions. Understanding the interplay of these residues is fundamental for elucidating folding pathways and has significant implications for protein engineering and the development of therapeutics targeting protein misfolding diseases.

Introduction to Protein Folding Initiation

Protein folding commences with a burst phase, often occurring on the microsecond-to-millisecond timescale, where the unfolded polypeptide chain collapses from a random coil into a more compact, partially structured state known as a molten globule. This process is primarily driven by the hydrophobic effect, which sequesters non-polar side chains away from the aqueous solvent.[1][2] Concurrently, the formation of local secondary structures, such as α-helices and β-sheets, begins to take shape, guided by the intrinsic propensities of the amino acid sequence. These initial structures form a "folding nucleus," a transient scaffold that directs the subsequent, slower formation of the native tertiary structure. The specific amino acids within a sequence, particularly their size, charge, and hydrophobicity, dictate the stability and kinetics of these initial events.

Physicochemical Properties of Lysine and Alanine

Lysine and alanine offer a study in contrasts, which makes them powerful subjects for understanding folding initiation. Alanine is small, structurally simple, and non-polar, while lysine is larger and possesses a charged, amphipathic side chain.[3][4][5] Their distinct properties are summarized below.

| Property | Alanine (Ala, A) | Lysine (Lys, K) |

| Side Chain | -CH₃ (methyl) | -(CH₂)₄-NH₃⁺ |

| Classification | Non-polar, Aliphatic[4][5] | Positively Charged, Basic[6] |

| Molecular Weight ( g/mol ) | 89.09[4] | 146.19 |

| Van der Waals Volume (ų) | 67 | 135 |

| **Hydrophobicity (Kyte-Doolittle) | 1.8 | -3.9 |

| Secondary Structure Propensity | High α-helix propensity[7][8] | Generally considered a helix-breaker, but can participate in helices |

| Key Role in Initiation | Promotes helical structure; used as a baseline probe[9][10] | Dual hydrophobic and electrostatic interactions[1][11][12] |

The Role of Alanine in Defining Folding Nuclei

Due to its simple methyl side chain, alanine minimally disrupts the protein backbone and lacks strong, specific side-chain interactions.[9][13] This makes it an ideal reference for studying the contributions of other, more complex residues.

Intrinsic Helical Propensity

Alanine exhibits one of the highest intrinsic propensities to form α-helices among the 20 canonical amino acids.[8] Its small size allows for tight packing within protein interiors and helices without steric hindrance.[4] This property suggests that sequences rich in alanine are predisposed to form helical structures early in the folding pathway, often acting as initiation sites for helix formation.[8][14]

Alanine Scanning Mutagenesis

Alanine scanning is a powerful experimental technique used to systematically identify residues critical for protein stability, function, or binding by replacing them one-by-one with alanine.[9][10] Substituting a residue with alanine effectively removes its side chain beyond the β-carbon, allowing researchers to quantify the contribution of the original side chain's functional groups (e.g., charge, size, hydrogen-bonding capability) to the folding process.[9][15] A significant change in folding kinetics or stability upon mutation to alanine indicates that the original residue was part of a critical folding nucleus or interaction hotspot.[9][16]

The Dual Role of Lysine in Folding Initiation

Lysine's role is more nuanced. While its positive charge often places it on the protein surface in the final folded state, its side chain's amphipathic nature allows it to play a crucial dual role in the initial stages of folding.[3][17]

Hydrophobic Contribution

The lysine side chain consists of four methylene groups (-CH₂-), forming a flexible, non-polar alkyl chain.[1] This non-polar segment can participate in the hydrophobic collapse, a primary driving force for folding initiation.[1][18] By burying this hydrophobic portion, lysine can help stabilize the nascent core of the folding protein, particularly if its terminal positive charge can be simultaneously neutralized through interactions with a negatively charged residue (a salt bridge) or polar groups.[1][18]

Electrostatic Interactions

The terminal ε-amino group (-NH₃⁺) of lysine is positively charged at physiological pH. This charge can have several effects:

-

Stabilizing Salt Bridges: It can form favorable electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate, which can act as crucial "staples" that stabilize early folding intermediates and guide the topology of the fold.[3]

-

Destabilizing Repulsion: In regions with a high density of positive charges, electrostatic repulsion between lysine residues can inhibit local compaction and destabilize certain structures, such as α-helices.[19][20]

-

Long-Range Steering: Long-range electrostatic forces can guide different parts of the polypeptide chain toward each other, accelerating the folding process.

Quantitative Analysis from Experimental Systems

Directly comparing the effects of lysine and alanine mutations provides quantitative insight into their respective roles. Studies on model peptides and disease-related proteins like amyloid-β have been particularly informative.

Helicity in Alanine-Based Peptides

Computational simulations of short alanine-based peptides reveal the significant impact of lysine's electrostatic repulsion. The presence of multiple lysine residues can drastically inhibit helix formation, a key step in folding initiation for many proteins.

| Peptide Composition | Number of Lysine Residues | Observed Average Helicity (%) | Primary Destabilizing Force |

| Alanine-based peptide | 3 | 60-80% | Minor electrostatic effects |

| Alanine-based peptide | 6 | 8-14% | Intramolecular electrostatic repulsion of charged side chains[19][20] |

Folding and Aggregation of Amyloid-β Protein

In the context of Alzheimer's disease, the folding and aggregation of the amyloid-β (Aβ) protein are critical initiating events. Replacing lysine residues with alanine (Lys→Ala) has been shown to have a major impact on the protein's assembly and toxicity.[11][12]

| Protein & Mutation | Key Observation | Implication for Initiation |

| Aβ40 (Wild-Type) | Forms β-sheet structure within 24 hours. | Normal folding/aggregation pathway. |

| Aβ40 ([Ala16]Aβ40) | Conformational transition to β-sheet is substantially slower, taking ~72 hours.[11] | Lys16 is critical for the kinetics of the initial conformational changes. Its removal slows the process. |

| Aβ (general) | Lysine residues mediate membrane perturbation through both electrostatic and hydrophobic interactions.[11] | Lysine is a key initiator of toxic interactions at the cell membrane. |

| Aβ (general) | Lys16→Ala substitution dramatically reduces the neurotoxicity of the protein.[11][12] | The specific interactions of Lys16 are crucial for initiating the toxic folding/aggregation pathway. |

Key Experimental Protocols

Studying the fast events of folding initiation requires specialized techniques capable of triggering and observing structural changes on rapid timescales.

Protocol: Alanine Scanning Mutagenesis

-

Mutagenesis: Utilize a commercial site-directed mutagenesis kit to introduce a point mutation into the plasmid DNA encoding the protein of interest. The codon for the target residue is changed to a codon for alanine (e.g., GCC). Verify the mutation via DNA sequencing.[15][16]

-

Protein Expression and Purification: Transform the mutated plasmid into a suitable expression host (e.g., E. coli). Induce protein expression and purify the mutant protein alongside the wild-type protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Structural Verification: Use Circular Dichroism (CD) spectroscopy to obtain far-UV spectra of both wild-type and mutant proteins.[11] Confirm that the alanine substitution has not globally disrupted the protein's secondary structure under native conditions.

-

Stability and Folding Analysis:

-

Equilibrium Denaturation: Measure the change in a spectroscopic signal (e.g., tryptophan fluorescence or CD signal) as a function of increasing chemical denaturant (urea or guanidinium (B1211019) chloride). Fit the data to a two-state model to determine the change in free energy of folding (ΔΔG).

-

Kinetic Analysis: Use a stopped-flow instrument to rapidly mix the unfolded protein (in high denaturant) with a refolding buffer (low denaturant). Monitor the change in fluorescence or CD signal over time to measure the refolding rate constant (k_f). Compare the rates of the mutant and wild-type proteins.[21][22]

-

Protocol: Stopped-Flow Fluorescence Spectroscopy

This technique is used to measure folding kinetics on the millisecond timescale.[21]

-

Sample Preparation: Prepare two syringes. Syringe A contains the unfolded protein in a high concentration of denaturant (e.g., 6M GdmCl). Syringe B contains the refolding buffer, which will dilute the denaturant to a concentration where the protein can fold.

-

Instrument Setup: Place the syringes in the stopped-flow instrument. Set the excitation and emission wavelengths appropriate for monitoring the protein's intrinsic tryptophan fluorescence. The emission maximum of tryptophan is sensitive to its local environment, typically shifting to shorter wavelengths (blue-shifting) as it becomes buried in the hydrophobic core during folding.

-

Rapid Mixing: The instrument rapidly injects and mixes precise volumes from both syringes into an observation cell. The mixing process triggers folding and starts the data acquisition. The time from mixing to the first measurement is the instrument's "dead time" (typically ~1 ms).

-

Data Acquisition: A detector records the fluorescence signal as a function of time. The resulting kinetic trace is typically fit to a single or multi-exponential equation to extract the observed folding rate constant(s).

Implications for Drug Development

A detailed understanding of how specific residues like lysine and alanine initiate folding is critical for therapeutic design, particularly for diseases rooted in protein misfolding and aggregation, such as Alzheimer's and Parkinson's disease.

-

Targeting Pathogenic Interactions: If a specific lysine residue is found to initiate a critical, disease-causing conformational change (as seen with Lys16 in Aβ), small molecules could be designed to specifically block or modify this residue, preventing the pathogenic cascade.[11][12]

-

Stabilizing Native Folds: For proteins that are prone to misfolding, drugs can be designed to stabilize the native state or a key folding intermediate. Knowing which residues form the initial folding nucleus allows for the rational design of small molecules that bind to these transient structures and promote correct folding.

-

Improving Biologic Drug Stability: In the development of protein-based therapeutics (e.g., antibodies, enzymes), mutations can be introduced to enhance stability and shelf-life. Replacing a destabilizing residue with alanine or introducing a strategic lysine to form a stabilizing salt bridge can be guided by the principles outlined here.

Conclusion

While alanine provides a baseline for structural propensity and serves as an essential tool for dissecting energetic contributions, lysine offers a compelling example of functional complexity in protein folding initiation. Its ability to engage in both hydrophobic and long- or short-range electrostatic interactions allows it to play diverse and often pivotal roles—from contributing to the initial collapse to guiding the formation of specific tertiary contacts. By leveraging advanced experimental techniques to quantify the effects of these residues, researchers can continue to unravel the intricate mechanisms of the earliest folding events, paving the way for novel strategies in protein design and the development of drugs targeting misfolding pathologies.

References

- 1. pnas.org [pnas.org]

- 2. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 3. Lysine - Wikipedia [en.wikipedia.org]

- 4. jpt.com [jpt.com]

- 5. Alanine - Wikipedia [en.wikipedia.org]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Alanine scanning - Wikipedia [en.wikipedia.org]

- 11. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mybiosource.com [mybiosource.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. echemi.com [echemi.com]

- 18. The role of hydrophobic interactions in initiation and propagation of protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Folding simulations of alanine-based peptides with lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Folding simulations of alanine-based peptides with lysine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Early Events in Protein Folding Explored by Rapid Mixing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lysine-Alanine Interaction in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008), a basic amino acid with a positively charged side chain at physiological pH, and alanine (B10760859), a small, nonpolar amino acid, represent two fundamental building blocks of proteins. Their interactions, though potentially weak, contribute to the overall stability and conformation of proteins. Understanding the nature and energetics of these interactions in an aqueous solution is crucial for developing accurate models of protein behavior and for the rational design of therapeutics that target protein-protein interfaces.

This guide outlines the theoretical basis for lysine-alanine interactions and provides detailed protocols for their experimental and computational characterization using state-of-the-art techniques.

Physicochemical Properties of Lysine and Alanine in Aqueous Solution

The interaction between lysine and alanine in water is governed by their distinct physicochemical properties. Lysine's long, flexible side chain terminating in a primary amino group is protonated at neutral pH, rendering it positively charged and highly hydrophilic.[1] Alanine's methyl side chain is small and hydrophobic.

A summary of their key properties is presented in the table below.

| Property | Lysine | Alanine |

| IUPAC Name | 2,6-diaminohexanoic acid | 2-aminopropanoic acid |

| Abbreviation | Lys, K | Ala, A |

| Side Chain | -(CH₂)₄-NH₃⁺ | -CH₃ |

| Classification | Basic, positively charged, hydrophilic | Nonpolar, hydrophobic |

| pKa (α-COOH) | ~2.2 | ~2.3 |

| pKa (α-NH₃⁺) | ~9.0 | ~9.7 |

| pKa (side chain) | ~10.5 | N/A |

| Isoelectric Point (pI) | 9.74 | 6.02 |

Note: pKa values can vary slightly depending on the specific conditions.

Potential Non-Covalent Interactions

Based on their chemical structures, several types of non-covalent interactions may occur between lysine and alanine in an aqueous solution. These include:

-

Hydrophobic Interactions: The nonpolar methyl group of alanine can interact favorably with the methylene (B1212753) groups of the lysine side chain, driven by the hydrophobic effect.

-

van der Waals Forces: Weak, transient attractive forces will be present between the atoms of both molecules.

-

Ion-Dipole and Dipole-Dipole Interactions: The positive charge on the lysine side chain can interact with the partial negative charge on the carboxylate group of alanine, and both molecules possess dipoles that can interact.

-

Hydrogen Bonding: While less likely to be the primary interaction, the amino and carboxyl groups of both amino acids can act as hydrogen bond donors and acceptors with surrounding water molecules and potentially with each other.

The following diagram illustrates these potential interactions.

References

Conformational Analysis of Lysine-Alanine Dipeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of lysine-alanine (Lys-Ala) dipeptides. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the structural dynamics of this fundamental dipeptide unit. Understanding the conformational landscape of Lys-Ala is crucial for comprehending its role in larger polypeptide chains, its potential as a standalone therapeutic agent, and for the rational design of peptide-based drugs.

Introduction to Dipeptide Conformational Analysis

The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of structural biology and drug design. For a dipeptide like Lys-Ala, the conformational flexibility is primarily determined by the rotation around the single bonds of the peptide backbone and the amino acid side chains.

The key dihedral angles that define the backbone conformation are φ (phi), ψ (psi), and ω (omega). The ω angle, corresponding to the peptide bond, is generally restricted to a planar trans (≈180°) or, less commonly, cis (≈0°) conformation due to its partial double-bond character. The φ (C'-N-Cα-C) and ψ (N-Cα-C-N') angles, however, have a greater degree of rotational freedom and largely determine the overall backbone fold. The side-chain conformations are described by a series of chi (χ) angles. For lysine (B10760008), with its long and flexible side chain, there are four chi angles (χ1, χ2, χ3, χ4), while the smaller alanine (B10760859) side chain has no chi angles.

The accessible conformational space for the φ and ψ angles is visualized in a Ramachandran plot, which maps energetically favorable and unfavorable regions.[1][2] Understanding the preferred φ, ψ, and χ angles for the Lys-Ala dipeptide is essential for predicting its behavior in different environments and its interaction with biological targets.

Experimental Methodologies

A variety of experimental techniques can be employed to elucidate the conformational preferences of Lys-Ala dipeptides. Each method provides unique insights into the structural and dynamic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing information on both conformation and dynamics.[3][4] For dipeptides, NMR can provide data on dihedral angles through the measurement of scalar (J) coupling constants.

Key NMR Parameters for Conformational Analysis:

-

³J-Coupling Constants: The vicinal (three-bond) coupling constants, such as ³J(HNHα), are related to the intervening dihedral angle (φ in this case) through the Karplus equation. By measuring these coupling constants, one can estimate the population of different rotamers around the N-Cα bond.[5]

-

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). For a small and flexible molecule like a dipeptide, the interpretation of NOE data can be complex due to motional averaging. However, it can still provide valuable distance restraints for structural calculations.

-

Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local electronic environment and can provide clues about the secondary structure.

Table 1: Typical NMR J-Coupling Constants and their Relation to Dihedral Angles

| Coupling Constant | Dihedral Angle | Typical Value Range (Hz) | Information Provided |

| ³J(HNHα) | φ | 0 - 10 | Population of φ rotamers |

| ³J(HαHβ) | χ1 | 2 - 12 | Population of χ1 rotamers |

Experimental Protocol: 1D and 2D NMR Spectroscopy of Lys-Ala Dipeptide

-

-

Dissolve the synthesized and purified Lys-Ala dipeptide in a suitable solvent (e.g., D₂O or a buffered aqueous solution) to a concentration of 1-5 mM. For observation of amide protons, a solvent mixture of 90% H₂O/10% D₂O is typically used.

-

The pH of the solution should be adjusted to a desired value (e.g., physiological pH 7.4) using appropriate buffers that do not interfere with the NMR signals.

-

Transfer the sample to a high-quality NMR tube.

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum to identify all proton resonances.

-

Integrate the signals to confirm the relative number of protons.

-

Measure the chemical shifts and coupling constants from the spectrum.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons, which helps in assigning the spin systems of the alanine and lysine residues.

-

TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to correlate all protons within a spin system, further aiding in residue identification.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. For small molecules like dipeptides, ROESY is often preferred as it avoids the issue of zero-crossing NOEs.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances based on the COSY, TOCSY, and NOESY/ROESY spectra.

-

Extract ³J(HNHα) and ³J(HαHβ) coupling constants from the high-resolution 1D or 2D spectra.

-

Use the Karplus equation to relate the measured ³J-coupling constants to the corresponding dihedral angles (φ and χ1).

-

Use NOE/ROE distance restraints in molecular modeling software to generate an ensemble of conformations consistent with the experimental data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While a dipeptide is too short to form stable α-helices or β-sheets, CD can provide information about the presence of turn-like structures or a predominantly random coil conformation.

Experimental Protocol: Circular Dichroism Spectroscopy of Lys-Ala Dipeptide

-

Sample Preparation: [7]

-

Prepare a stock solution of the Lys-Ala dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region (190-250 nm).

-

The final concentration of the peptide should be in the range of 0.1-0.2 mg/mL.

-

Ensure the sample is free of any particulates by filtration or centrifugation.

-

-

CD Measurement: [9]

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample over the far-UV wavelength range (e.g., 190-260 nm).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-